molecular formula C8H5N3O2 B1626358 8-Nitrocinnoline CAS No. 2942-37-2

8-Nitrocinnoline

Cat. No.: B1626358
CAS No.: 2942-37-2
M. Wt: 175.14 g/mol
InChI Key: FRFXSLFKGVXHJU-UHFFFAOYSA-N
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Description

8-Nitrocinnoline is a heterocyclic aromatic compound with the molecular formula C8H5N3O2 . It is a derivative of cinnoline, which is an isomer of other naphthyridines such as quinoxaline, phthalazine, and quinazoline . This compound is characterized by the presence of a nitro group at the 8th position of the cinnoline ring, which significantly influences its chemical properties and reactivity.

Scientific Research Applications

8-Nitrocinnoline has several applications in scientific research:

Safety and Hazards

When handling 8-Nitrocinnoline, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas, and the chemical should be collected and disposed of in suitable and closed containers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrocinnoline typically involves nitration reactions. One common method is the nitration of cinnoline using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Nitrocinnoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: 8-Aminocinnoline.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Nitrocinnoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 8-Nitrocinnoline is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-nitrocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-5-9-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFXSLFKGVXHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506298
Record name 8-Nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-37-2
Record name 8-Nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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